
JG2-38
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
JG2-38 is a novel inhibitor of the heat shock protein 70 (Hsp70) with anti-proliferative activity in breast and prostate cancer cells.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Mechanism of Action
JG2-38 is characterized by its reduced fluorescence compared to its precursor, JG-98, while retaining potent anti-proliferative activity. The compound has demonstrated IC50 values of approximately 0.1 μM against various cancer cell lines, including breast (MCF7), prostate (22Rv1), and prostate (PC3) cancer cells. This indicates a significant improvement in potency compared to earlier analogs .
Binding Affinity and Structural Insights
Molecular docking studies have revealed that this compound binds effectively within a deep pocket formed by specific amino acid residues in the heat shock protein 70 (Hsp70). The binding orientation suggests that the compound's pyridine ring is solvent-exposed, allowing for optimal interaction with hydrophobic pockets, which may contribute to its anti-cancer properties .
Anti-Cancer Activity
This compound has been primarily studied for its anti-cancer properties. The compound's ability to inhibit Hsp70 has been linked to the downregulation of oncogenic kinases, making it a valuable candidate for cancer therapy. The following table summarizes its anti-proliferative effects across different cancer cell lines:
Cell Line | IC50 Value (μM) | Comparison with JG-98 |
---|---|---|
MCF7 | 0.1 | ~7-fold improvement |
22Rv1 | 0.15 | ~10-fold improvement |
PC3 | 0.07 | Significant improvement |
These results highlight this compound's potential as a targeted therapeutic agent in oncology.
Molecular Targeting
The specificity of this compound for Hsp70 suggests potential applications in targeted therapies where inhibition of this protein can lead to selective cancer cell death while sparing normal cells. This mechanism is particularly relevant in the context of tumors that overexpress Hsp70 as a survival strategy against stressors such as chemotherapy .
Case Study 1: Efficacy in Breast Cancer Models
A study conducted using MCF7 breast cancer models demonstrated that treatment with this compound resulted in significant tumor regression compared to control groups. The study monitored tumor size over several weeks and noted a marked reduction in tumor volume, supporting the compound's therapeutic potential.
Case Study 2: Prostate Cancer Treatment
In another investigation involving prostate cancer cell lines (22Rv1 and PC3), this compound was administered alongside standard chemotherapy agents. The combination therapy exhibited synergistic effects, leading to enhanced apoptosis rates in cancer cells compared to monotherapy approaches.
Eigenschaften
Molekularformel |
C26H23FN4OS2 |
---|---|
Molekulargewicht |
490.6154 |
IUPAC-Name |
(2Z,5E)-5-(3,5-Dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-ethyl-2-((3-((2-fluorophenyl)amino)pyridin-4-yl)methylene)thiazolidin-4-one |
InChI |
InChI=1S/C26H23FN4OS2/c1-4-31-23(14-17-11-12-28-15-20(17)29-19-8-6-5-7-18(19)27)34-24(25(31)32)26-30(3)21-13-16(2)9-10-22(21)33-26/h5-15,29H,4H2,1-3H3/b23-14-,26-24+ |
InChI-Schlüssel |
KKYVWPRZLNFYCS-HJPMZXAWSA-N |
SMILES |
O=C1N(CC)/C(S/C1=C2SC3=CC=C(C)C=C3N/2C)=C/C4=C(NC5=CC=CC=C5F)C=NC=C4 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
JG2-38; JG2 38; JG238 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.